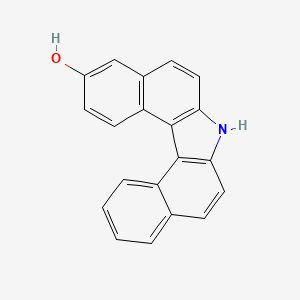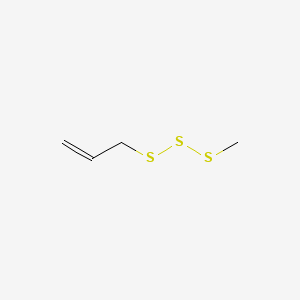![molecular formula C26H38O12 B1202980 beta-D-Glucopyranose, diglycoside with (2R,3R)-2,3-bis[(4-hydroxy-3-methoxyphenyl)methyl]-1,4-butanediol](/img/structure/B1202980.png)
beta-D-Glucopyranose, diglycoside with (2R,3R)-2,3-bis[(4-hydroxy-3-methoxyphenyl)methyl]-1,4-butanediol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
beta-D-Glucopyranose, diglycoside with (2R,3R)-2,3-bis[(4-hydroxy-3-methoxyphenyl)methyl]-1,4-butanediol, also known as linseed, is derived from the flax plant (Linum usitatissimum). This versatile seed has been used for centuries due to its numerous health benefits and nutritional value. This compound is a rich source of omega-3 fatty acids, particularly alpha-linolenic acid, as well as dietary fiber, lignans, and various vitamins and minerals .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: beta-D-Glucopyranose, diglycoside with (2R,3R)-2,3-bis[(4-hydroxy-3-methoxyphenyl)methyl]-1,4-butanediol preparation typically involves cleaning, drying, and grinding the seeds. The seeds can be soaked in water to soften them, then ground into a fine powder using a mortar, spice grinder, or blender . Industrially, flaxseed oil is extracted using cold pressing or solvent extraction methods. The oil is then refined to remove impurities .
Analyse Chemischer Reaktionen
Types of Reactions: beta-D-Glucopyranose, diglycoside with (2R,3R)-2,3-bis[(4-hydroxy-3-methoxyphenyl)methyl]-1,4-butanediol undergoes various chemical reactions, including oxidation, reduction, and hydrolysis. The fatty acids in flaxseed oil, such as alpha-linolenic acid, are prone to oxidation, which can lead to rancidity . Lignans in flaxseed can undergo hydrolysis to release bioactive compounds .
Common Reagents and Conditions: Oxidation of flaxseed oil can be catalyzed by exposure to air, light, and heat. Antioxidants such as tocopherols are often added to flaxseed oil to prevent oxidation . Hydrolysis of lignans can be facilitated by enzymes or acidic conditions .
Major Products Formed: The major products formed from the oxidation of flaxseed oil include hydroperoxides and aldehydes . Hydrolysis of lignans releases secoisolariciresinol diglucoside, which has various health benefits .
Wissenschaftliche Forschungsanwendungen
beta-D-Glucopyranose, diglycoside with (2R,3R)-2,3-bis[(4-hydroxy-3-methoxyphenyl)methyl]-1,4-butanediol has a wide range of scientific research applications. In chemistry, it is used as a source of omega-3 fatty acids and lignans for studying their chemical properties and reactions . In biology and medicine, flaxseed is researched for its potential health benefits, including anti-inflammatory, antioxidant, and anticancer properties . It is also used in the food industry as a functional ingredient due to its high nutritional value .
Wirkmechanismus
The health benefits of flaxseed are primarily attributed to its bioactive compounds, such as alpha-linolenic acid and lignans. Alpha-linolenic acid exerts anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines . Lignans have antioxidant properties and can modulate hormone levels by acting as phytoestrogens . These compounds interact with various molecular targets and pathways, including the nuclear factor kappa B pathway and estrogen receptors .
Vergleich Mit ähnlichen Verbindungen
beta-D-Glucopyranose, diglycoside with (2R,3R)-2,3-bis[(4-hydroxy-3-methoxyphenyl)methyl]-1,4-butanediol is often compared to other seeds and oils rich in omega-3 fatty acids, such as chia seeds and hemp seed oil. While chia seeds also contain alpha-linolenic acid, flaxseed has a higher lignan content, making it unique in its antioxidant and hormone-modulating properties . Hemp seed oil, on the other hand, is richer in omega-6 fatty acids, whereas flaxseed oil is predominantly composed of omega-3 fatty acids .
Similar Compounds:- Chia seeds
- Hemp seed oil
- Fish oil (rich in omega-3 fatty acids)
- Walnuts (contain alpha-linolenic acid)
This compound stands out due to its high lignan content and the unique combination of omega-3 fatty acids, fiber, and other bioactive compounds .
Eigenschaften
Molekularformel |
C26H38O12 |
|---|---|
Molekulargewicht |
542.6 g/mol |
IUPAC-Name |
(2R,3R)-2,3-bis[(4-hydroxy-3-methoxyphenyl)methyl]butane-1,4-diol;(2R,3R,4S,5S,6R)-6-(hydroxymethyl)oxane-2,3,4,5-tetrol |
InChI |
InChI=1S/C20H26O6.C6H12O6/c1-25-19-9-13(3-5-17(19)23)7-15(11-21)16(12-22)8-14-4-6-18(24)20(10-14)26-2;7-1-2-3(8)4(9)5(10)6(11)12-2/h3-6,9-10,15-16,21-24H,7-8,11-12H2,1-2H3;2-11H,1H2/t15-,16-;2-,3-,4+,5-,6-/m01/s1 |
InChI-Schlüssel |
MJYQFWSXKFLTAY-OVEQLNGDSA-N |
SMILES |
COC1=C(C=CC(=C1)CC(CO)C(CC2=CC(=C(C=C2)O)OC)CO)O.C(C1C(C(C(C(O1)O)O)O)O)O |
Isomerische SMILES |
COC1=C(C=CC(=C1)C[C@@H](CO)[C@@H](CC2=CC(=C(C=C2)O)OC)CO)O.C([C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O)O)O)O)O |
Kanonische SMILES |
COC1=C(C=CC(=C1)CC(CO)C(CC2=CC(=C(C=C2)O)OC)CO)O.C(C1C(C(C(C(O1)O)O)O)O)O |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


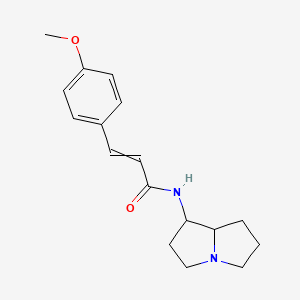
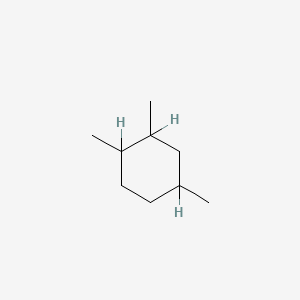
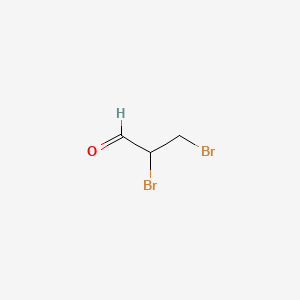






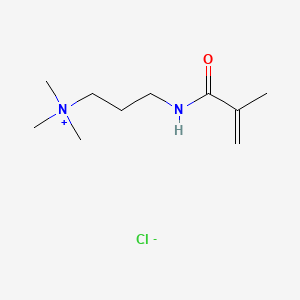
![(1S,3aS,3bR,9aR,9bS,11aS)-1-hydroxy-9a,11a-dimethyl-1H,2H,3H,3aH,3bH,7H,9aH,9bH,10H,11H,11aH-cyclopenta[a]phenanthren-7-one](/img/structure/B1202915.png)
